molecular formula C14H16O2 B15164611 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one CAS No. 144309-99-9

4-[(Benzyloxy)methyl]cyclohex-3-en-1-one

Katalognummer: B15164611
CAS-Nummer: 144309-99-9
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: TZHUUURMDGRBDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Benzyloxy)methyl]cyclohex-3-en-1-one is an organic compound that features a cyclohexenone core structure with a benzyloxy methyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of phenylpyruvic acid with a suitable enone under microwave-assisted conditions in an alkaline solution. This method yields the desired product with high stereoselectivity and efficiency . Another method involves the use of allyl-palladium catalysis for the α,β-dehydrogenation of ketones via their zinc enolates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and palladium-catalyzed processes are common in industrial settings due to their efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Benzyloxy)methyl]cyclohex-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various cyclohexanone and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-[(Benzyloxy)methyl]cyclohex-3-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its benzyloxy group can participate in nucleophilic substitution reactions, while the cyclohexenone core can undergo various transformations, including oxidation and reduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(Benzyloxy)methyl]cyclohex-3-en-1-one is unique due to its benzyloxy methyl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

Eigenschaften

CAS-Nummer

144309-99-9

Molekularformel

C14H16O2

Molekulargewicht

216.27 g/mol

IUPAC-Name

4-(phenylmethoxymethyl)cyclohex-3-en-1-one

InChI

InChI=1S/C14H16O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-6H,7-11H2

InChI-Schlüssel

TZHUUURMDGRBDI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CCC1=O)COCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.